3-Benzyloxy-5-hydroxypyridine chemical properties
3-Benzyloxy-5-hydroxypyridine chemical properties
An In-Depth Technical Guide to 3-Benzyloxy-5-hydroxypyridine: Synthesis, Properties, and Applications
Abstract and Introduction
3-Benzyloxy-5-hydroxypyridine is a substituted pyridine derivative of significant interest to the fields of medicinal chemistry and organic synthesis. The pyridine ring is a foundational scaffold in numerous FDA-approved drugs, and its derivatives are continuously explored for novel therapeutic applications.[1] This compound features a bifunctional arrangement: a nucleophilic hydroxyl group and a stable, yet cleavable, benzyloxy protecting group. This configuration makes it a highly versatile intermediate, allowing for selective, stepwise modifications at two distinct positions on the pyridine core.
The 3-hydroxypyridine motif itself is structurally related to vitamin B6 and its derivatives have been investigated for potential antioxidant properties and their ability to influence biological pathways.[2] The strategic placement of a benzyloxy group provides a lipophilic character and a means to temporarily mask a reactive hydroxyl site, enabling complex synthetic strategies aimed at developing novel chemical entities.[3]
This technical guide serves as a comprehensive resource for researchers and drug development professionals. It details the physicochemical and spectroscopic properties of 3-Benzyloxy-5-hydroxypyridine, outlines a logical synthetic pathway, explores its chemical reactivity, discusses its applications as a synthetic intermediate, and provides essential safety and handling protocols.
Physicochemical and Spectroscopic Properties
The core chemical and physical properties of 3-Benzyloxy-5-hydroxypyridine are summarized below. While some experimental values such as melting point are not widely published due to its nature as a synthetic intermediate, its properties can be reliably predicted from its structure.
Core Physicochemical Data
| Property | Value | Reference(s) |
| IUPAC Name | 5-(Benzyloxy)pyridin-3-ol | |
| Synonyms | 3-Benzyloxy-5-hydroxypyridine | |
| Molecular Formula | C₁₂H₁₁NO₂ | [Calculated] |
| Molecular Weight | 201.22 g/mol | [Calculated] |
| Exact Mass | 201.07898 u | [Calculated] |
| Appearance | Expected to be an off-white to light tan crystalline solid | [4] |
| Solubility | Soluble in methanol, ethanol, DMF, DMSO; slightly soluble in ether and benzene; poorly soluble in water. | [5] |
| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere. | [5][6] |
Spectroscopic Analysis (Predicted)
Detailed spectroscopic characterization is essential for confirming the identity and purity of synthesized 3-Benzyloxy-5-hydroxypyridine. The following are predicted spectral features based on established principles of NMR, IR, and mass spectrometry.[7][8]
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
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Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the C2, C4, and C6 positions.
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Benzyloxy Methylene Protons: A characteristic singlet around δ 5.1 ppm for the two -CH₂- protons.
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Benzyl Phenyl Protons: A multiplet between δ 7.2-7.5 ppm for the five protons of the phenyl ring.
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Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration, for the phenolic -OH group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton.
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Pyridine Ring Carbons: Five distinct signals in the aromatic region, with carbons attached to oxygen (C3 and C5) appearing at lower field.
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Benzyloxy Carbons: A signal for the methylene carbon (-CH₂-) around 70 ppm and four signals for the phenyl carbons (one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon).
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is useful for identifying key functional groups.
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O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.
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C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methylene group just below 3000 cm⁻¹.
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C=C and C=N Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region, characteristic of the pyridine ring.
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C-O Stretch: A strong absorption band around 1200-1250 cm⁻¹ corresponding to the aryl ether linkage.
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MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
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Molecular Ion (M⁺): A prominent peak at m/z = 201, corresponding to the molecular weight of the compound.
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Major Fragment: A characteristic base peak at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺), formed by the loss of the benzyl group.
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Synthesis and Purification
3-Benzyloxy-5-hydroxypyridine is not widely available commercially and typically requires de novo synthesis. A logical and effective approach involves the selective protection of one hydroxyl group of a dihydroxypyridine precursor.
Synthetic Rationale and Strategy
The synthesis of 3-Benzyloxy-5-hydroxypyridine can be strategically approached starting from 3,5-dihydroxypyridine. The core challenge is the regioselective benzylation of one of the two hydroxyl groups. A common strategy involves a protection-alkylation-deprotection sequence. However, a more direct approach relies on controlling reaction conditions to favor mono-alkylation. Using a slight excess of the diol relative to the base and alkylating agent can statistically favor the mono-substituted product. Subsequent purification is then critical to isolate the desired isomer.
An alternative, highly effective method involves the nucleophilic substitution of a halogenated precursor, a strategy adapted from the synthesis of related compounds like 5-(benzyloxy)pyridin-3-amine.[9] This involves the reaction of a brominated hydroxypyridine with sodium benzoxide.
Proposed Synthetic Workflow
The following diagram illustrates a plausible and robust synthetic pathway starting from 5-bromo-3-hydroxypyridine. This precursor allows for a direct and regioselective introduction of the benzyloxy group.
Caption: Proposed synthetic workflow for 3-Benzyloxy-5-hydroxypyridine.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for similar transformations.[9]
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Preparation of Sodium Benzoxide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Add benzyl alcohol (1.1 equivalents) via syringe. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise, ensuring the temperature remains low.
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Causality Note: Adding NaH slowly at 0°C controls the exothermic reaction and the release of hydrogen gas. DMF is an excellent polar aprotic solvent for this type of SₙAr reaction.
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Reaction Mixture: After the effervescence ceases, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium benzoxide alkoxide. Add 5-bromo-3-hydroxypyridine (1.0 equivalent) to the flask.
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Heating and Monitoring: Heat the reaction mixture to 80-90°C and maintain this temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The reaction is typically complete within 12-24 hours.
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Trustworthiness Note: TLC is a crucial self-validating step. A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new, less polar product spot.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water to neutralize any remaining NaH.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 3-Benzyloxy-5-hydroxypyridine.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Benzyloxy-5-hydroxypyridine is governed by its three key structural components: the pyridine nitrogen, the free hydroxyl group, and the benzyloxy ether group.
Caption: Diagram of the primary reactive centers in the molecule.
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The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity to the molecule, allowing it to be protonated by acids to form a pyridinium salt. This site can also act as a nucleophile in certain reactions, such as N-alkylation.
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The Hydroxyl Group: This phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide anion. This anion is a potent nucleophile and can readily undergo O-alkylation or O-acylation, making it a key handle for further derivatization.[1]
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The Benzyloxy Group: The benzyloxy group is primarily a protecting group for a second hydroxyl functionality. It is generally stable to a wide range of reaction conditions but can be selectively cleaved under specific protocols. The most common method for debenzylation is catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst), which regenerates the hydroxyl group and produces toluene as a byproduct.[3] This selective deprotection is fundamental to its utility in multi-step synthesis.
Applications in Drug Discovery and Research
The primary value of 3-Benzyloxy-5-hydroxypyridine lies in its role as a versatile synthetic intermediate for building more complex molecules.[3]
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Bifunctional Scaffold in Synthesis: Its structure allows for orthogonal chemical strategies. A researcher can first perform chemistry on the free hydroxyl group and then, in a subsequent step, remove the benzyl protecting group to reveal a second hydroxyl group for further modification. This enables the systematic construction of compound libraries for structure-activity relationship (SAR) studies.[3]
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Intermediate for Nicotinic Acetylcholine Receptor (nAChR) Ligands: The closely related scaffold, 5-(benzyloxy)pyridin-3-amine, was a crucial intermediate in the development of potent nAChR ligands, such as the non-opioid analgesic ABT-594.[9] This highlights the value of the benzyloxypyridine core in constructing neurologically active compounds.
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Precursor to Hypoxia-Inducible Factor (HIF) Stabilizers: 3-Hydroxypyridine derivatives are core components of compounds designed to inhibit HIF prolyl-hydroxylase, an enzyme class that is a target for treating anemia and ischemic diseases.[10] The ability to functionalize both the 3- and 5-positions is critical for optimizing the pharmacological properties of these agents.
Safety, Handling, and Storage
As a research chemical, 3-Benzyloxy-5-hydroxypyridine should be handled with appropriate care. Safety protocols should be based on the known hazards of its parent compound, 3-hydroxypyridine.
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Hazard Identification: The parent compound, 3-hydroxypyridine, is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation.[4][11] It is prudent to assume 3-Benzyloxy-5-hydroxypyridine carries similar risks.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
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Storage: Store in a tightly sealed container in a cool, dry, and dark environment. For long-term storage, keeping the compound under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent slow air oxidation.[5]
Conclusion
3-Benzyloxy-5-hydroxypyridine represents a strategically important, bifunctional building block for advanced organic synthesis. While not a common off-the-shelf reagent, its logical synthesis and versatile reactivity make it an invaluable tool for medicinal chemists and researchers. The presence of both a reactive hydroxyl group and a stable, yet removable, benzyloxy protecting group on the pharmaceutically relevant pyridine scaffold allows for the controlled and sequential introduction of molecular diversity. Its application as an intermediate in the creation of complex, biologically active molecules underscores its significance in the ongoing quest for novel therapeutics.
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